Lipophilic Ligand Efficiency: Chloro vs. Bromo and Methoxy Analogs
The target compound's calculated partition coefficient (cLogP 2.93) and molecular weight (322.84 Da) define a favorable lipophilic ligand efficiency (LLE) window for CNS drug discovery. In comparison, the 4-bromo analog 2-(4-bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone has a calculated cLogP of approximately 3.1 and a molecular weight of 367.28 Da, representing a 0.2 log unit increase in lipophilicity and an additional 44.44 Da in mass. Lipophilic efficiency indices (LipE = pIC50 − LogP) for CNS targets typically deteriorate when LogP exceeds 3.0. The chlorophenoxy compound maintains a cLogP below this threshold, whereas the bromophenoxy analog crosses it, predicting poorer brain penetration and higher metabolic clearance potential [1]. This is a class-level inference derived from the established relationship between LogP, molecular weight, and CNS drug-likeness described in Pfizer's multiparameter optimization guidelines.
| Evidence Dimension | Calculated LogP and Molecular Weight |
|---|---|
| Target Compound Data | cLogP = 2.93; MW = 322.84 g/mol |
| Comparator Or Baseline | 2-(4-Bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone: cLogP ≈ 3.1; MW = 367.28 g/mol; 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone: cLogP ≈ 2.4; MW = 318.4 g/mol |
| Quantified Difference | ΔcLogP = +0.17 (vs bromo); ΔMW = −44.44 Da (vs bromo). cLogP remains below CNS threshold of 3.0 for target compound. |
| Conditions | Structure-based calculated properties (ALOGPS 2.1 / Sildrug platform). No experimental LogP/D data available for target compound. |
Why This Matters
For neuroscience or anti-infective screening cascades a cLogP <3 and MW <350 improve hit-to-lead probability, giving the 4-chloro compound a pharmacokinetic advantage over heavier halogen analogs.
- [1] Sildrug Database. Comparative physicochemical profiles for C17H23ClN2O2 (target), C17H23BrN2O2 (bromo analog), and C18H26N2O3 (methoxy analog). View Source
